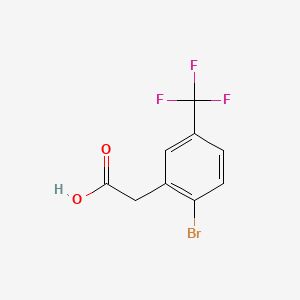

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid is a chemical compound with the molecular formula C7H5BBrF3O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 2,5-Bis(trifluoromethyl)phenylacetic acid has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.Molecular Structure Analysis

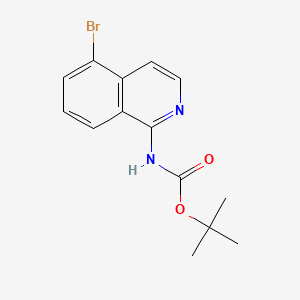

The molecular structure of this compound is characterized by a bromo and trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid group . The molecular weight is 268.83 .Chemical Reactions Analysis

The introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity . It can also undergo reactions such as functionalization via lithiation and reaction with electrophiles .Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 336.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 46.0±0.4 cm3 .Aplicaciones Científicas De Investigación

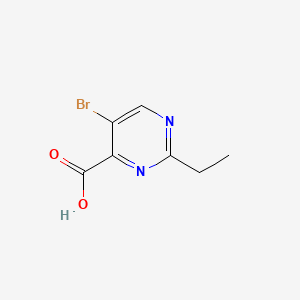

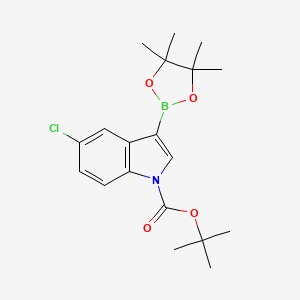

Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid

Specific Scientific Field

This research falls under the field of Medicinal Chemistry and Microbiology .

Summary of the Application

5-Trifluoromethyl-2-formylphenylboronic acid has been synthesized and characterized for its structure and properties . This compound has been studied for its antimicrobial activity, particularly against Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus .

Methods of Application or Experimental Procedures

The compound was synthesized and its structure and properties were characterized . Docking studies with the active site of the enzymes have been carried out . The antimicrobial activity of the compound was investigated in vitro .

Results or Outcomes

The compound showed moderate action against Candida albicans . It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .

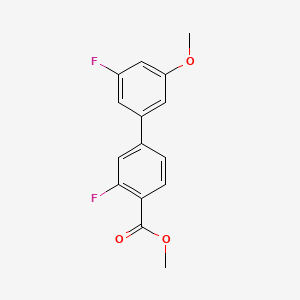

Synthesis of Aryl- and Hetarylfurocoumarins

Specific Scientific Field

This research falls under the field of Organic Chemistry .

Summary of the Application

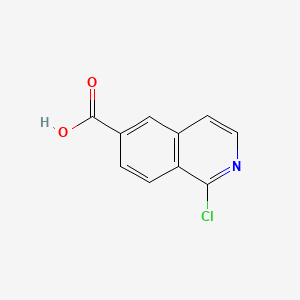

2-Chloro-5-(trifluoromethyl)phenylboronic acid is used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction .

Methods of Application or Experimental Procedures

The compound is used in a Suzuki reaction to synthesize aryl- and hetarylfurocoumarins .

Results or Outcomes

The result is the successful synthesis of aryl- and hetarylfurocoumarins .

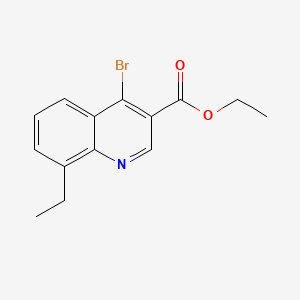

Synthesis of Et Canthinone-3-carboxylates

Summary of the Application

2-Chloro-5-(trifluoromethyl)phenylboronic acid is used as a reactant for the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .

Methods of Application or Experimental Procedures

The compound is used in a Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction to synthesize Et canthinone-3-carboxylates .

Results or Outcomes

The result is the successful synthesis of Et canthinone-3-carboxylates .

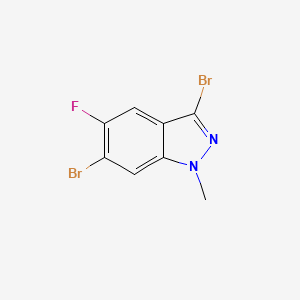

Inhibition of Hepatitis C Virus (HCV) NS3 Protease

Specific Scientific Field

This research falls under the field of Medicinal Chemistry and Virology .

Summary of the Application

2-Bromo-5-(trifluoromethyl)aniline was used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of a series of inhibitors of HCV NS3 protease .

Results or Outcomes

The result is the successful synthesis and biochemical evaluation of a series of inhibitors of HCV NS3 protease .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPVRSDSANUSBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857439 |

Source

|

| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid | |

CAS RN |

1214327-53-3 |

Source

|

| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)

![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)